molecular formula C19H13FN2O5 B2499220 Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate CAS No. 877657-57-3

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Cat. No. B2499220
CAS RN: 877657-57-3
M. Wt: 368.32
InChI Key: CKPQYBVRIAVHEW-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzofuro[3,2-d]pyrimidin-1-yl family of compounds, which have been shown to have a range of biological activities. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate :

Anticancer Research

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate has shown potential as an anticancer agent. Its unique structure allows it to interact with specific cellular targets, inhibiting the proliferation of cancer cells. Research has focused on its ability to induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new chemotherapy drugs .

Antiviral Applications

This compound has been investigated for its antiviral properties. Studies have demonstrated its effectiveness against a range of viruses by inhibiting viral replication. The presence of the fluorophenyl group enhances its ability to penetrate viral membranes, making it a potent antiviral agent .

Anti-inflammatory Agents

Research has explored the anti-inflammatory potential of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate. It has been found to reduce inflammation by modulating the activity of inflammatory mediators. This makes it a valuable compound for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. By neutralizing free radicals, this compound helps in preventing cellular damage and maintaining cellular health .

Antimicrobial Research

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate has been studied for its antimicrobial properties. It has shown effectiveness against a broad spectrum of bacteria and fungi. This makes it a potential candidate for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.

Pharmacokinetic Studies

Pharmacokinetic studies of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate and optimizing its therapeutic efficacy.

[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate involves the condensation of 4-fluorobenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-5-carboxylic acid, followed by esterification with methyl acetoacetate.", "Starting Materials": [ "4-fluorobenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-5-carboxylic acid", "methyl acetoacetate", "sodium methoxide", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-5-carboxylic acid in ethanol using sodium methoxide as a catalyst to form 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetic acid.", "Step 2: Esterification of 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetic acid with methyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid to form Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate.", "Step 3: Purification of the product by recrystallization from ethanol and water." ] }

CAS RN

877657-57-3

Product Name

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Molecular Formula

C19H13FN2O5

Molecular Weight

368.32

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C19H13FN2O5/c1-26-15(23)10-21-16-13-4-2-3-5-14(13)27-17(16)18(24)22(19(21)25)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3

InChI Key

CKPQYBVRIAVHEW-UHFFFAOYSA-N

SMILES

COC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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